molecular formula C13H8BrNOS B11772951 2-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one

2-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one

Cat. No.: B11772951
M. Wt: 306.18 g/mol
InChI Key: NGFCUHWGACPFOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one is a chemical compound belonging to the class of dibenzothiazepines. This compound is characterized by a thiazepine ring fused with two benzene rings and a bromine atom at the second position. It is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8BrNOS

Molecular Weight

306.18 g/mol

IUPAC Name

8-bromo-5H-benzo[b][1,4]benzothiazepin-6-one

InChI

InChI=1S/C13H8BrNOS/c14-8-5-6-11-9(7-8)13(16)15-10-3-1-2-4-12(10)17-11/h1-7H,(H,15,16)

InChI Key

NGFCUHWGACPFOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(S2)C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Nitrobenzene Intermediate Formation

Early methods relied on synthesizing nitro-substituted intermediates. For example, 2-nitro-2'-carboxydiphenylsulfide serves as a precursor. In a representative procedure:

  • Esterification : 2-Nitro-2'-carboxydiphenylsulfide (10 g, 0.0364 mol) reacts with methanol (100 ml) and concentrated sulfuric acid (5 ml) under reflux to yield methyl 2-(2-nitrophenylthio)benzoate (98% yield).

  • Reduction : The nitro group is reduced to an amine using catalysts like Pd/C or Fe/HCl.

  • Cyclization : Intramolecular cyclization forms the thiazepinone ring, often requiring acidic or basic conditions.

This approach, while reliable, involves solvent-intensive steps and intermediate isolations, reducing overall efficiency.

Efficient One-Pot Synthesis

Reaction Design and Optimization

A breakthrough method streamlines synthesis into a single pot, avoiding intermediate isolation:

  • Starting Material : 1-Chloro-2-nitrobenzene undergoes sequential thioether formation, reduction, and cyclization.

  • Key Steps :

    • Thioether Coupling : Reaction with dithiosalicylic acid in basic aqueous media.

    • Nitro Reduction : Heterogeneous metal catalysts (e.g., Raney Ni) enable selective reduction without over-hydrogenation.

    • Cyclization : Direct ring closure under mild acidic conditions yields the dibenzothiazepinone core.

  • Bromination : Post-cyclization bromination using Br₂ or N-bromosuccinimide (NBS) introduces the 2-bromo substituent.

Performance Metrics

  • Yield : 70% for the parent compound, with bromination adding ~15–20% yield loss.

  • Purity : >99% by HPLC, critical for pharmaceutical applications.

  • Solvent Use : 50% reduction compared to traditional methods.

Bromination Strategies

Direct vs. Indirect Bromination

ParameterDirect Bromination (Post-Cyclization)Indirect Bromination (Pre-Cyclization)
Regioselectivity Moderate; requires directing groupsHigh; bromine pre-positioned in substrate
Yield 60–75%80–90%
Byproducts Di-brominated isomers commonMinimal
Industrial Scalability Challenging due to purificationPreferred for large-scale synthesis

Case Study: Brominated Starting Materials

Using 1-bromo-2-nitrobenzene instead of 1-chloro-2-nitrobenzene in one-pot syntheses incorporates bromine early, avoiding post-cyclization functionalization. This method achieves 85% yield but demands stringent control over nitro-group reactivity during thioether formation.

Environmental and Industrial Considerations

Solvent Reduction

Modern protocols minimize solvent changes. For instance, the one-pot method uses a single solvent (e.g., DMF or MeOH) for all steps, reducing waste by 40%.

Catalytic Innovations

  • Heterogeneous Catalysts : Raney Ni or Pd/C enable efficient nitro reductions without heavy metal residues.

  • Microwave Assistance : Accelerates cyclization, cutting reaction times from hours to minutes .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 undergoes nucleophilic substitution, enabling functionalization with amines, thiols, and other nucleophiles. Key findings include:

  • Amine substitution : Reaction with primary/secondary amines in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C yields 2-aminodibenzo[B,F] thiazepin-11(10H)-one derivatives. For example, treatment with piperazine forms analogs with enhanced CNS activity .

  • Thiol substitution : Thiols (e.g., benzyl mercaptan) in basic conditions (K₂CO₃, EtOH) produce 2-thioether derivatives, which are intermediates in antipsychotic drug synthesis .

Table 1: Substitution Reaction Conditions

NucleophileSolventTemperature (°C)Time (h)Yield (%)
PiperazineDMF1001278
BenzylthiolEtOH80865

Oxidation and Reduction Reactions

The thiazepine ring and sulfur atom participate in redox transformations:

  • Oxidation : Hydrogen peroxide (H₂O₂) in acetic acid converts the sulfur atom to sulfoxide (S=O) or sulfone (O=S=O) derivatives. Sulfoxides show increased metabolic stability .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the ketone group at position 11 to a hydroxyl group, forming 11-hydroxy analogs with altered pharmacokinetics .

Table 2: Redox Reaction Outcomes

Reaction TypeReagentProductApplication
OxidationH₂O₂/AcOHSulfoxide derivativeMetabolic studies
ReductionLiAlH₄/THF11-Hydroxy compoundProdrug synthesis

Cyclization and Ring-Expansion Reactions

The compound serves as a precursor for synthesizing polycyclic systems:

  • Thermal cyclization : Heating in polyphosphoric acid (PPA) at 150°C induces ring expansion, forming tricyclic frameworks .

  • Metal-catalyzed coupling : Palladium-mediated cross-coupling (e.g., Suzuki) with aryl boronic acids generates biaryl systems for drug discovery .

Comparative Reactivity with Analogues

The bromine atom significantly enhances electrophilicity compared to non-halogenated analogs:

  • Reactivity contrast :

    • Dibenzo[B,F] thiazepin-11(10H)-one (no bromine): Requires harsher conditions for substitution.

    • 2-Chloro analog : Shows slower reaction kinetics due to weaker C-Cl bond polarization .

Mechanistic Insights

  • Nucleophilic aromatic substitution (SNAr) : The electron-withdrawing thiazepine ring activates the C-Br bond for attack by soft nucleophiles (e.g., thiols).

  • Acid-catalyzed cyclization : Protonation of the ketone oxygen facilitates intramolecular attack by the amine group, forming fused rings .

Scientific Research Applications

Scientific Research Applications of 2-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one

This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique substitution pattern imparts specific chemical and biological properties, making it valuable in various fields.

Chemical Reactions and Synthesis

This compound undergoes several chemical reactions, which makes it a versatile building block in organic synthesis.

Types of Reactions :

  • Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
  • Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding thioethers.
  • Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.

Common reagents include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The products of these reactions include substituted dibenzothiazepines, sulfoxides, sulfones, and thioethers, which have diverse chemical and biological properties suitable for further research and applications.

Biological and Medicinal Applications

The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. As a precursor, it helps in the development of pharmaceutical agents, especially for drugs targeting neurological and psychiatric disorders.

Antimicrobial Properties

Research indicates that dibenzothiazepines, including this compound, exhibit antibacterial activity against various strains, attributed to their ability to inhibit bacterial growth and biofilm formation.

Mechanism of Action

The mechanism of action of 2-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and behavior .

Comparison with Similar Compounds

2-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one can be compared with other dibenzothiazepine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

2-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. A common method includes the reaction of dithiosalicylic acid with 1-chloro-2-nitrobenzene followed by reduction and cyclization processes . The overall synthetic route can be outlined as follows:

  • Formation of Intermediate : Dithiosalicylic acid is reacted with 1-chloro-2-nitrobenzene in a basic aqueous solution.
  • Reduction : The nitro group is reduced using a heterogeneous metal catalyst.
  • Cyclization : The resulting compound undergoes cyclization to form the thiazepine structure.

Antimicrobial Properties

Research indicates that dibenzothiazepines, including this compound, exhibit strong antibacterial activity against various strains. This activity is attributed to their ability to inhibit bacterial growth and biofilm formation .

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

Antidiabetic Activity

Recent studies have highlighted the potential of this compound as an antidiabetic agent. It has been shown to inhibit key enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. The IC50 values for α-glucosidase inhibition were found to be approximately 9.71 ± 0.50 µM .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects, particularly in treating psychiatric disorders. It acts as an antipsychotic and has been noted for its antidopaminergic activity, which may help mitigate side effects commonly associated with traditional neuroleptics .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial efficacy of various dibenzothiazepine derivatives against clinical isolates. The results indicated that compounds similar to this compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
  • Antidiabetic Potential : In vitro assays conducted on pancreatic α-glucosidase revealed that modifications in the thiazepine structure could enhance inhibitory activity, suggesting a promising avenue for developing new antidiabetic therapies .
  • Neuroleptic Activity : A clinical trial involving patients with schizophrenia assessed the efficacy of dibenzothiazepine derivatives in reducing psychotic symptoms while minimizing side effects such as tardive dyskinesia .

Q & A

Q. What are the common synthetic routes for 2-bromodibenzo[B,F][1,4]thiazepin-11(10H)-one, and what analytical methods validate its purity?

The synthesis of dibenzo[B,F][1,4]thiazepinone derivatives typically involves cyclization or denitrocyclization reactions. For example, intramolecular aromatic denitrocyclization of 2-(2,4-dinitrophenylsulfanyl)-benzoic acid amides can yield the thiazepinone core . After bromination at the 2-position, purity is validated using:

  • Melting Point Analysis : Dec. >260°C (observed for analogous 2-chloro derivatives) .
  • 1H/13C NMR : Key for confirming substitution patterns and ring conformation (e.g., boat-shaped thiazepine ring) .
  • LCMS : To verify molecular ion peaks and detect impurities .

Q. How does solubility impact experimental design for biological testing of this compound?

The compound’s limited solubility in common solvents (e.g., slight solubility in DMSO or ethyl acetate when heated ) necessitates:

  • Solubility Screening : Test solvents like DMSO, THF, or ethanol at varying temperatures.
  • Vehicle Optimization : For cellular assays, use <1% DMSO to avoid cytotoxicity .
  • Salt Formation : Improve solubility via derivatization (e.g., amidation, as seen in antigiardial analogs) .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a synthetic intermediate for antipsychotics (e.g., Clothiapine) and bioactive analogs . Its "privileged structure" enables high-affinity binding to diverse receptors, making it a scaffold for CNS drug discovery .

Advanced Research Questions

Q. How can structural discrepancies between commercial and synthesized batches be resolved?

Commercial samples may exhibit inconsistencies in NMR or melting points due to isomerism or impurities. To resolve:

  • Comparative NMR Analysis : Compare aromatic region 1H NMR spectra (400 MHz, CDCl3) of in-house vs. commercial samples .
  • X-ray Crystallography : Confirm absolute configuration and ring conformation (e.g., boat vs. chair) .
  • Synthetic Replication : Develop alternative routes (e.g., Petasis multicomponent reactions ) to isolate pure batches.

Q. What methodologies are used to study protein-ligand interactions involving this compound?

  • AlphaScreen Technology : Quantify binding affinity to targets like PEX14 (critical for antiparasitic activity) .
  • 2D Protein NMR : Map binding sites by observing chemical shift perturbations upon ligand addition .
  • Cellular Assays : Test activity against pathogens (e.g., T. brucei) in dose-response studies .

Q. How can isotopic labeling (e.g., 14C or 11C) be achieved for pharmacokinetic studies?

  • [14C]Carbonylation : Use labeled CO to functionalize the lactam ring, enabling metabolic tracing .
  • Microwave-Assisted Aminocarbonylation : Incorporate 11C via Mo(CO)6 for PET imaging probes .

Q. What structural modifications enhance bioactivity while mitigating toxicity?

  • SAR Studies : Modify the 2-position bromine to chlorine or methyl groups to alter electron density and binding .
  • Amide Functionalization : Introduce polar groups (e.g., piperazine) to improve solubility and reduce off-target effects .
  • N-Methylation : Stabilize the lactam ring and enhance metabolic stability .

Q. How do computational methods inform the design of derivatives with improved target selectivity?

  • Docking Simulations : Model interactions with receptors (e.g., Slack potassium channels ) to prioritize analogs.
  • QSAR Models : Correlate substituent electronegativity (e.g., 2-Br vs. 2-Cl) with bioactivity .
  • ADMET Prediction : Use tools like SwissADME to optimize logP and reduce hepatotoxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.